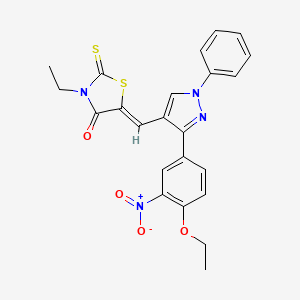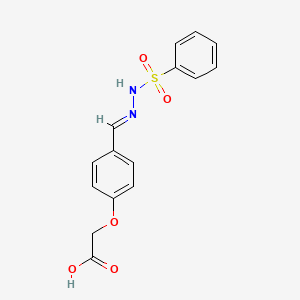
5-((3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure combining a pyrazole ring, a thiazolidinone ring, and various functional groups, making it a subject of interest in medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole derivative, which is then reacted with a thiazolidinone precursor under specific conditions to form the final product.
-
Preparation of Pyrazole Derivative
Starting Materials: 4-ethoxy-3-nitrobenzaldehyde and phenylhydrazine.
Reaction Conditions: The reaction is carried out in ethanol with a catalytic amount of acetic acid, leading to the formation of the pyrazole ring.
-
Formation of Thiazolidinone Ring
Starting Materials: The pyrazole derivative and ethyl isothiocyanate.
Reaction Conditions: The mixture is refluxed in ethanol, resulting in the formation of the thiazolidinone ring.
-
Final Coupling Reaction
Starting Materials: The intermediate compounds are then coupled using a base such as sodium ethoxide in ethanol.
Reaction Conditions: The reaction is typically carried out at elevated temperatures to ensure complete conversion to the final product.
Industrial Production Methods
While the laboratory synthesis is well-documented, industrial production methods would likely involve optimization of these steps to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of the thiazolidinone ring can lead to sulfoxides or sulfones.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Conducted under mild to moderate conditions.
Products: Reduction of the nitro group to an amine.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Often performed in polar solvents like dimethyl sulfoxide (DMSO).
Products: Substitution at the ethoxy or nitro positions.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The presence of the nitro and thiazolidinone groups can interact with biological targets, leading to inhibitory activity against specific enzymes.
Medicine
Medicinally, this compound and its derivatives are explored for their potential anti-inflammatory, antimicrobial, and anticancer properties. The combination of functional groups allows for interactions with multiple biological pathways, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
作用机制
The mechanism of action of 5-((3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates, while the thiazolidinone ring can interact with thiol groups in proteins, leading to inhibition of enzyme activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further contributing to its biological activity.
相似化合物的比较
Similar Compounds
5-((3-(4-Methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one: Similar structure but with a methoxy group instead of an ethoxy group.
5-((3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
The uniqueness of 5-((3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and biological activities. The ethoxy group provides additional steric and electronic effects compared to similar compounds, potentially leading to different reactivity and biological properties.
This detailed overview highlights the significance of this compound in various fields of research and its potential applications
属性
CAS 编号 |
623935-56-8 |
|---|---|
分子式 |
C23H20N4O4S2 |
分子量 |
480.6 g/mol |
IUPAC 名称 |
(5Z)-5-[[3-(4-ethoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H20N4O4S2/c1-3-25-22(28)20(33-23(25)32)13-16-14-26(17-8-6-5-7-9-17)24-21(16)15-10-11-19(31-4-2)18(12-15)27(29)30/h5-14H,3-4H2,1-2H3/b20-13- |
InChI 键 |
XAONBOKBBREZLR-MOSHPQCFSA-N |
手性 SMILES |
CCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OCC)[N+](=O)[O-])C4=CC=CC=C4)/SC1=S |
规范 SMILES |
CCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OCC)[N+](=O)[O-])C4=CC=CC=C4)SC1=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12011190.png)


![11-{4-[2-(diphenylmethoxy)ethyl]piperazin-1-yl}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12011214.png)

![4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12011238.png)

![4-[(3,4-Dichlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B12011244.png)
![[2-methoxy-4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate](/img/structure/B12011256.png)
![(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12011257.png)


![1H-Inden-1-one, 2-[bis(methylthio)methylene]-2,3-dihydro-](/img/structure/B12011266.png)

